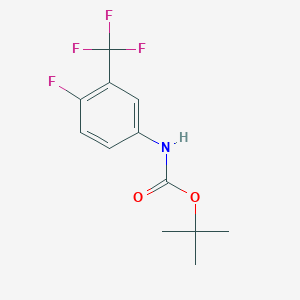

N-BOC-4-Fluoro-3-trifluoromethylaniline

Description

Properties

IUPAC Name |

tert-butyl N-[4-fluoro-3-(trifluoromethyl)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F4NO2/c1-11(2,3)19-10(18)17-7-4-5-9(13)8(6-7)12(14,15)16/h4-6H,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCADTPSZYQWCMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674723 | |

| Record name | tert-Butyl [4-fluoro-3-(trifluoromethyl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072945-57-3 | |

| Record name | tert-Butyl [4-fluoro-3-(trifluoromethyl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-BOC-4-fluoro-3-trifluoromethylaniline and Its Precursor: A Keystone for Modern Drug Discovery

This guide provides a comprehensive technical overview of N-tert-butoxycarbonyl-4-fluoro-3-trifluoromethylaniline, a crucial building block in medicinal chemistry. We will delve into the synthesis, properties, and applications of this compound, with a foundational focus on its precursor, 4-fluoro-3-(trifluoromethyl)aniline. This document is intended for researchers, scientists, and professionals in drug development who seek to leverage fluorinated anilines in the synthesis of novel therapeutics.

Introduction: The Strategic Importance of Fluorinated Anilines in Drug Design

The introduction of fluorine into organic molecules is a well-established strategy in modern drug design to enhance metabolic stability, binding affinity, and bioavailability.[1][2] The trifluoromethyl group, in particular, is a common feature in many FDA-approved drugs due to its unique electronic properties and lipophilicity.[3][4] Aniline scaffolds, on the other hand, are prevalent in a vast array of pharmaceuticals. The combination of these features in molecules like 4-fluoro-3-(trifluoromethyl)aniline and its derivatives creates a powerful platform for the development of new chemical entities.

The use of a tert-butoxycarbonyl (BOC) protecting group on the aniline nitrogen is a critical step in multi-step syntheses. This protecting group prevents the nucleophilic amine from participating in unwanted side reactions, allowing for selective transformations on other parts of the molecule. The BOC group can be readily removed under acidic conditions, making it an ideal choice for complex synthetic pathways.

This guide will first explore the fundamental properties and synthesis of the parent compound, 4-fluoro-3-(trifluoromethyl)aniline, and then detail the process of its BOC protection to yield the title compound, N-BOC-4-fluoro-3-trifluoromethylaniline.

Core Compound Profile: 4-Fluoro-3-(trifluoromethyl)aniline

The precursor, 4-fluoro-3-(trifluoromethyl)aniline, is a versatile chemical intermediate. Its properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 2357-47-3 | [5] |

| Molecular Formula | C₇H₅F₄N | [5] |

| Molecular Weight | 179.11 g/mol | [5] |

| Appearance | Clear yellow to brown-red liquid or oil | |

| Boiling Point | 207-208 °C | |

| Density | 1.393 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.466 | [6] |

| Flash Point | 197 °F (91.7 °C) | [6] |

| Storage Temperature | 0-8 °C | [6] |

| Solubility | Slightly soluble in chloroform and methanol | [6] |

Synonyms: 5-Amino-2-fluorobenzotrifluoride, 3-Trifluoromethyl-4-fluoroaniline.[5]

Synthesis and Chemical Reactivity

Synthesis of 4-Fluoro-3-(trifluoromethyl)aniline

The industrial synthesis of trifluoromethylanilines often involves the nitration of a substituted benzotrifluoride followed by reduction.[7] For instance, the nitration of benzotrifluoride followed by catalytic hydrogenation can yield various isomers of trifluoromethylaniline.[7]

BOC Protection of 4-Fluoro-3-(trifluoromethyl)aniline

The protection of the amino group in 4-fluoro-3-(trifluoromethyl)aniline with a BOC group is a standard procedure in organic synthesis. This reaction is crucial for preventing the aniline nitrogen from interfering with subsequent reactions.

Reaction Workflow:

Caption: General workflow for the BOC protection of 4-fluoro-3-(trifluoromethyl)aniline.

Detailed Experimental Protocol:

-

Dissolution: Dissolve 4-fluoro-3-(trifluoromethyl)aniline (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents) or 4-dimethylaminopyridine (DMAP, 0.1 equivalents), to the solution.

-

Addition of BOC Anhydride: Slowly add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) to the stirred solution at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching and Extraction: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the pure this compound.

Applications in Drug Development and Research

This compound is a valuable building block for the synthesis of complex molecules, particularly in the pharmaceutical industry. The presence of the fluoro and trifluoromethyl groups can significantly enhance the pharmacological properties of a drug candidate.

One notable application is in the synthesis of PET (Positron Emission Tomography) bioprobes. For example, derivatives of hydroxyflutamide, an antiandrogen used in prostate cancer treatment, have been synthesized using 4-fluoro-3-(trifluoromethyl)aniline for the development of [¹⁸F]-radiolabeled imaging agents.[] This allows for non-invasive imaging of androgen receptor-positive prostate cancer.[]

Furthermore, this scaffold is utilized in the synthesis of various kinase inhibitors and other targeted therapies where the specific substitution pattern on the aniline ring is crucial for binding to the target protein.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound and its precursor.

Hazard Identification for 4-Fluoro-3-(trifluoromethyl)aniline:

-

Harmful if swallowed, in contact with skin, or if inhaled. [5]

-

Causes skin and serious eye irritation. [5]

-

May cause respiratory irritation. [5]

Recommended Handling Procedures:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[9]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][10]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[9]

-

Wash hands thoroughly after handling.[9]

-

Store in a cool, dry, and well-ventilated place in a tightly sealed container.[9]

In case of exposure:

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[9]

-

Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, seek medical attention.[9]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[9]

-

Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.[9]

Spectroscopic Data

Expected Spectroscopic Features:

-

¹H NMR: The spectrum of the N-BOC derivative would show a characteristic singlet for the nine protons of the tert-butyl group around 1.5 ppm. The aromatic protons would exhibit complex splitting patterns due to coupling with both fluorine atoms. The NH proton would appear as a broad singlet.

-

¹³C NMR: The spectrum would show signals for the carbonyl carbon of the BOC group around 152 ppm and the quaternary carbon of the tert-butyl group around 80 ppm. The aromatic carbons would show characteristic C-F couplings.

-

¹⁹F NMR: The spectrum would show two distinct signals for the fluorine atom on the aromatic ring and the three fluorine atoms of the trifluoromethyl group.

-

IR Spectroscopy: A strong absorption band for the C=O stretch of the carbamate would be observed around 1700-1725 cm⁻¹. The N-H stretch would be present around 3300-3400 cm⁻¹.

Conclusion

This compound is a strategically important building block in the synthesis of complex organic molecules for the pharmaceutical industry. Its utility stems from the beneficial properties imparted by the fluoro and trifluoromethyl groups, combined with the versatility of the BOC-protected aniline moiety. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher or scientist working in the field of drug discovery and development. This guide provides a foundational understanding to facilitate its effective use in the laboratory.

References

-

4-Fluoro-3-(trifluoromethyl)aniline | C7H5F4N | CID 75377 - PubChem. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

-

4-(Trifluoromethyl)aniline | C7H6F3N | CID 9964 - PubChem. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. (2022). MDPI. Retrieved January 20, 2026, from [Link]

- US6333434B1 - Preparation of trifluoromethylanilines - Google Patents. (n.d.). Google Patents.

-

The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - PMC - PubMed Central. (2022). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

-

Safety Data Sheet - Angene Chemical. (n.d.). Angene Chemical. Retrieved January 20, 2026, from [Link]

-

WO/2001/000608 PROCESS FOR THE SYNTHESIS OF N-(4-CYANO-3-TRIFLUOROMETHYLPHENYL)-3-(4-FLUOROPHENYLSULFONYL)-2-HYDROXY-2-METHYLPROPIONAMIDE - WIPO Patentscope. (n.d.). WIPO. Retrieved January 20, 2026, from [Link]

-

3-(TRIFLUOROMETHYL)ANILINE - Sdfine. (n.d.). Sdfine. Retrieved January 20, 2026, from [Link]

-

Material Safety Data Sheet - Alfa Aesar. (2008). Alfa Aesar. Retrieved January 20, 2026, from [Link]

-

Fluorine in Drug Design: A Case Study with Fluoroanisoles | Request PDF - ResearchGate. (2015). ResearchGate. Retrieved January 20, 2026, from [Link]

Sources

- 1. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. 4-Fluoro-3-(trifluoromethyl)aniline | C7H5F4N | CID 75377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Fluoro-3-(trifluoromethyl)aniline CAS#: 2357-47-3 [m.chemicalbook.com]

- 7. US6333434B1 - Preparation of trifluoromethylanilines - Google Patents [patents.google.com]

- 9. fishersci.com [fishersci.com]

- 10. abdurrahmanince.net [abdurrahmanince.net]

An In-Depth Technical Guide to N-BOC-4-fluoro-3-(trifluoromethyl)aniline: Synthesis, Properties, and Applications in Modern Drug Discovery

Abstract

N-BOC-4-fluoro-3-(trifluoromethyl)aniline, a derivative of the versatile building block 4-fluoro-3-(trifluoromethyl)aniline, represents a critical intermediate in contemporary medicinal chemistry. The strategic introduction of the tert-butyloxycarbonyl (BOC) protecting group temporarily masks the nucleophilicity of the aniline nitrogen, enabling selective chemical transformations at other positions of the molecule. This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, a robust and validated synthesis protocol, and its strategic application in the synthesis of complex pharmaceutical agents, particularly next-generation androgen receptor antagonists. This document is intended for researchers, chemists, and professionals in the field of drug development who utilize fluorinated synthons to address complex therapeutic challenges.

The Strategic Role of Fluorinated Anilines in Medicinal Chemistry

The Trifluoromethyl Group: A Cornerstone of Modern Drug Design

The incorporation of fluorine atoms, particularly the trifluoromethyl (-CF₃) group, into drug candidates is a widely employed strategy to enhance pharmacological properties. The -CF₃ group is a powerful modulator of a molecule's physicochemical profile due to its high electronegativity, metabolic stability, and lipophilicity. Its introduction can significantly improve a compound's:

-

Metabolic Stability: The strength of the C-F bond makes the trifluoromethyl group resistant to oxidative metabolism by cytochrome P450 enzymes, prolonging the drug's half-life.

-

Binding Affinity: The -CF₃ group can engage in favorable non-covalent interactions with protein targets, such as dipole-dipole and orthogonal multipolar interactions, enhancing binding potency.

-

Lipophilicity and Bioavailability: By increasing lipophilicity, the -CF₃ group can improve a molecule's ability to cross cellular membranes, thereby enhancing its oral bioavailability.

4-Fluoro-3-(trifluoromethyl)aniline: A Privileged Scaffold

The starting material, 4-fluoro-3-(trifluoromethyl)aniline, is a highly valuable building block that combines the benefits of the trifluoromethyl group with a reactive aniline moiety. This scaffold is a key component in numerous pharmaceutical agents, most notably in the development of androgen receptor (AR) inhibitors for the treatment of prostate cancer.[1][2]

The Imperative of BOC Protection

In multi-step organic synthesis, the primary amine of 4-fluoro-3-(trifluoromethyl)aniline is a potent nucleophile that can interfere with desired reactions at other sites of the molecule. The use of the tert-butyloxycarbonyl (BOC) group is a cornerstone of modern protecting group strategy.[3] It reversibly renders the amine non-nucleophilic, allowing for subsequent chemical manipulations. The BOC group is ideal due to its stability under a wide range of non-acidic conditions and its clean, facile removal under mild acidic conditions, which typically releases the free amine, tert-butanol, and carbon dioxide.[4]

Physicochemical Properties and Characterization

The protection of the aniline with a BOC group significantly alters its physical and chemical properties. The resulting carbamate, N-BOC-4-fluoro-3-(trifluoromethyl)aniline, is a stable, crystalline solid, making it easier to handle, purify, and store compared to its liquid aniline precursor.

| Property | 4-Fluoro-3-(trifluoromethyl)aniline | N-BOC-4-fluoro-3-(trifluoromethyl)aniline |

| IUPAC Name | 4-fluoro-3-(trifluoromethyl)aniline | tert-butyl (4-fluoro-3-(trifluoromethyl)phenyl)carbamate |

| CAS Number | 2357-47-3 | Not broadly assigned; specific to vendors. |

| Molecular Formula | C₇H₅F₄N | C₁₂H₁₃F₄NO₂ |

| Molecular Weight | 179.11 g/mol [5] | 279.23 g/mol |

| Appearance | Clear yellow to brown-red liquid[3] | Typically a white to off-white solid |

| Boiling Point | 207-208 °C[3] | Not applicable (solid) |

| Solubility | Soluble in organic solvents (Chloroform, Methanol)[4] | Soluble in common organic solvents (DCM, EtOAc, THF) |

| Reactivity | Nucleophilic amine, prone to oxidation | Amine reactivity masked; stable to many reagents |

Synthesis and Purification

The synthesis of N-BOC-4-fluoro-3-(trifluoromethyl)aniline is a standard and high-yielding protection reaction. The protocol described below is a self-validating system, where reaction completion can be easily monitored by Thin Layer Chromatography (TLC), and the product can be purified to a high degree using standard laboratory techniques.

Synthetic Rationale and Workflow

The causality behind this procedure is straightforward: the lone pair of electrons on the aniline nitrogen acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). A base is used to deprotonate the resulting ammonium intermediate, driving the reaction to completion. The workflow involves reaction setup, monitoring, aqueous workup to remove water-soluble byproducts, and final purification.

Caption: Workflow for the synthesis of N-BOC-4-fluoro-3-(trifluoromethyl)aniline.

Detailed Experimental Protocol

Reagents and Equipment:

-

4-Fluoro-3-(trifluoromethyl)aniline (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Magnetic stirrer, round-bottom flask, separatory funnel

-

Saturated sodium bicarbonate solution, brine, and deionized water

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Silica gel for column chromatography (if necessary)

Procedure:

-

Dissolution: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-fluoro-3-(trifluoromethyl)aniline (1.0 eq). Dissolve it in anhydrous dichloromethane (approx. 0.1 M concentration).

-

Addition of Base: Add triethylamine (1.5 eq) to the solution and stir for 5 minutes at room temperature. The base acts as an acid scavenger for the proton generated during the reaction.

-

Addition of Boc₂O: Dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of DCM and add it dropwise to the stirring aniline solution over 10-15 minutes. An exotherm may be observed.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC, observing the consumption of the starting aniline.

-

Quenching and Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:

-

Saturated sodium bicarbonate solution (to remove any acidic impurities).

-

Deionized water.

-

Brine (to facilitate phase separation).

-

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product is often a solid of high purity. If necessary, it can be further purified by recrystallization from a solvent system like ethyl acetate/hexanes or by flash column chromatography on silica gel.

Applications in Drug Development

The primary utility of N-BOC-4-fluoro-3-(trifluoromethyl)aniline is to serve as a stable, non-reactive precursor for introducing the 4-fluoro-3-(trifluoromethyl)phenylamine moiety into a larger molecule at a later synthetic stage.

Case Study: A Building Block for Enzalutamide Analogues

Enzalutamide is a potent androgen receptor inhibitor used to treat castration-resistant prostate cancer.[1] Its synthesis involves the coupling of different molecular fragments. While not a direct precursor in all reported routes, N-BOC-4-fluoro-3-(trifluoromethyl)aniline is an archetypal intermediate for creating analogues or exploring alternative synthetic pathways where the aniline's reactivity must be controlled.[6][7] For instance, a synthetic strategy could involve modifying another part of the molecule via reactions that the unprotected aniline would not tolerate (e.g., reactions with strong electrophiles).

Caption: Strategic use of the BOC-protected intermediate in a multi-step synthesis.

The BOC group can be cleanly removed using acids like trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in dioxane, unmasking the aniline for the final coupling step to complete the synthesis of the target molecule.[4][8]

Safety, Handling, and Storage

As a responsible scientist, adherence to safety protocols is paramount.

-

Hazard Assessment: The starting material, 4-fluoro-3-(trifluoromethyl)aniline, is classified as harmful if swallowed, inhaled, or in contact with skin, and it is an eye and skin irritant.[9] The BOC-protected derivative is generally less hazardous but should still be handled with care. The reagents used in the synthesis, such as DCM and TEA, have their own associated risks.

-

Personal Protective Equipment (PPE): Always handle these chemicals inside a certified chemical fume hood. Wear standard PPE, including a lab coat, safety glasses or goggles, and nitrile gloves.

-

Handling: Avoid inhalation of vapors or dust. Avoid contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.

-

Storage: Store N-BOC-4-fluoro-3-(trifluoromethyl)aniline in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong acids and oxidizing agents. Refrigeration (2-8°C) is recommended for long-term stability.

Conclusion

N-BOC-4-fluoro-3-(trifluoromethyl)aniline is more than just a chemical compound; it is a strategic tool that provides synthetic chemists with the flexibility required to construct complex and highly functionalized drug molecules. Its preparation via a robust BOC protection protocol is a fundamental step that enables its use in sophisticated synthetic routes. Understanding the properties, synthesis, and strategic application of this intermediate is essential for professionals engaged in the discovery and development of novel therapeutics, particularly in the fields of oncology and beyond.

References

-

National Institutes of Health (NIH). (n.d.). Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity. Retrieved from [Link]

-

Harale, P. L., et al. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. GSC Biological and Pharmaceutical Sciences. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluoro-3-(trifluoromethyl)aniline. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

-

Sheng, C. (2023). A novel route for the synthesis of androgen receptor antagonist enzalutamide. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-Oxo-1-Phenylpropylcarbamate by Asymmetric Mannich Reaction. Retrieved from [Link]

-

ResearchGate. (2024). tert-Butyl carbamate. Retrieved from [Link]

-

Elsevier. (2016). An improved and practical route for the synthesis of enzalutamide and potential impurities study. Retrieved from [Link]

-

PubChem. (n.d.). 1,1-Dimethylethyl N-[4-(trifluoromethyl)phenyl]carbamate. Retrieved from [Link]

-

PubChemLite. (n.d.). Tert-butyl 4-(trifluoromethoxy)phenylcarbamate. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of tert-butyl((trifluoromethyl)sulfonyl)carbamate (BTFSA) and synthesis route for the incorporation of TFSA groups at the polyether block. Retrieved from [Link]

-

National Institutes of Health (NIH). (2021). Design, synthesis and evaluation of novel enzalutamide analogues as potential anticancer agents. Retrieved from [Link]

-

UCL Discovery. (2021). Design, synthesis and evaluation of novel enzalutamide analogues as potential anticancer agents. Retrieved from [Link]

-

European Patent Office. (2023). PROCESS FOR PREPARATION OF ENZALUTAMIDE USING NOVEL INTERMEDIATE. Retrieved from [Link]

Sources

- 1. A novel route for the synthesis of androgen receptor antagonist enzalutamide [ccspublishing.org.cn]

- 2. An improved and practical route for the synthesis of enzalutamide and potential impurities study [html.rhhz.net]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and evaluation of novel enzalutamide analogues as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and evaluation of novel enzalutamide analogues as potential anticancer agents - UCL Discovery [discovery.ucl.ac.uk]

- 8. Amine Protection / Deprotection [fishersci.co.uk]

- 9. aldlab-chemicals_tert-butyl N-[3-bromo-4-(trifluoromethoxy)phenyl]carbamate [aldlab.com]

physical properties of N-BOC-4-fluoro-3-trifluoromethylaniline

An In-Depth Technical Guide to the Physical Properties of N-BOC-4-fluoro-3-trifluoromethylaniline

Abstract

This compound, also known as tert-butyl (4-fluoro-3-(trifluoromethyl)phenyl)carbamate, is a key chemical intermediate in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its unique trifluoromethyl and fluoro-substituted aromatic structure, combined with the tert-butyloxycarbonyl (BOC) protecting group, makes it a valuable building block for creating compounds with enhanced biological activity and metabolic stability.[2][3] This guide provides a comprehensive overview of its core physical and spectroscopic properties, outlines detailed protocols for their experimental determination, and discusses essential safety and handling procedures. It is intended for researchers, chemists, and drug development professionals who utilize this compound in their synthetic workflows.

Chemical Identity and Structure

Correctly identifying a chemical compound is the foundational step for any laboratory work. The structural features of this compound dictate its reactivity and physical behavior.

-

IUPAC Name: tert-butyl N-[4-fluoro-3-(trifluoromethyl)phenyl]carbamate

-

CAS Number: 1215494-47-4

-

Molecular Formula: C₁₂H₁₃F₄NO₂

-

Molecular Weight: 295.23 g/mol

-

Synonyms: tert-butyl (4-fluoro-3-(trifluoromethyl)phenyl)carbamate

The structure consists of an aniline ring substituted with a fluorine atom and a trifluoromethyl (CF₃) group. The amine functionality is protected by a tert-butyloxycarbonyl (BOC) group, a common strategy in organic synthesis to prevent the amine from undergoing unwanted reactions while other parts of the molecule are modified.

Core Physical Properties

The physical properties of a compound are critical for its handling, purification, and use in reactions. They also serve as important indicators of purity.

| Property | Value | Significance & Experimental Context |

| Appearance | White to off-white solid/powder | The visual appearance is the first indicator of purity. Any significant deviation from a white or off-white color may suggest the presence of impurities or degradation products. |

| Melting Point | 93 - 97 °C | The melting point is a crucial and easily measured physical constant for a solid compound. A sharp, narrow melting range is a strong indicator of high purity. A broad or depressed melting range typically signifies the presence of impurities. |

| Boiling Point | Not available; likely decomposes | Due to its relatively high molecular weight and the thermal lability of the BOC-protecting group, the compound is expected to decompose at high temperatures rather than boil at atmospheric pressure. Distillation is not a suitable purification method. |

| Solubility | Slightly soluble in chloroform and methanol[4] | Solubility dictates the choice of solvents for reactions, extractions, and purification techniques like recrystallization or chromatography. The polarity of the molecule suggests solubility in moderately polar organic solvents. |

| Density | ~1.393 g/cm³ (for the parent aniline)[4][] | While the exact density of the N-BOC derivative is not widely reported, the density of the parent aniline provides a reasonable estimate. This value is useful for mass-volume calculations in a laboratory setting. |

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the chemical structure and identity of a synthesized compound. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution.

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic large singlet at approximately 1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group of the BOC protector. A broad singlet for the N-H proton will also be present, typically downfield. The aromatic protons will appear as complex multiplets, with their chemical shifts and coupling patterns influenced by the fluorine and trifluoromethyl substituents.

-

¹³C NMR: The carbon NMR will show a distinct signal for the carbonyl carbon of the BOC group around 150-155 ppm. The quaternary carbon of the tert-butyl group appears around 80 ppm. The aromatic carbons will have their chemical shifts influenced by the electron-withdrawing effects of the F and CF₃ groups, and the CF₃ carbon will appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: This technique is highly specific for fluorine-containing compounds. Two distinct signals are expected: one for the single fluorine atom attached to the aromatic ring and another, more intense signal for the trifluoromethyl group. The chemical shifts and coupling between these fluorine nuclei can provide valuable structural confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

N-H Stretch: A moderate absorption band is expected in the region of 3300-3500 cm⁻¹, corresponding to the N-H bond of the carbamate.

-

C-H Stretch: Bands just below 3000 cm⁻¹ will correspond to the C-H bonds of the tert-butyl group and the aromatic ring.

-

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ is a key diagnostic peak for the carbonyl group of the BOC protector.

-

C-F Stretches: Strong absorption bands in the fingerprint region, typically between 1100-1350 cm⁻¹, are characteristic of the C-F bonds of the trifluoromethyl group and the aryl fluoride.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

-

Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak would be expected at m/z = 295. However, the BOC group is prone to fragmentation.

-

Common Fragments: A very common fragmentation pattern for BOC-protected amines is the loss of isobutylene (56 Da) or the entire tert-butoxy group, leading to prominent peaks at M-56 or M-100. The observation of the parent aniline fragment at m/z = 179 would also be expected.

Experimental Protocols for Property Determination

The following protocols describe standard, self-validating methodologies for characterizing this compound.

Workflow for Physicochemical Characterizationdot

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. US6333434B1 - Preparation of trifluoromethylanilines - Google Patents [patents.google.com]

- 4. 4-Fluoro-3-(trifluoromethyl)aniline CAS#: 2357-47-3 [m.chemicalbook.com]

- 6. 4-Fluoro-3-(trifluoromethyl)aniline(2357-47-3) IR Spectrum [chemicalbook.com]

A Technical Guide to the Solubility Profiling of N-BOC-4-fluoro-3-trifluoromethylaniline for Pharmaceutical Development

Executive Summary

N-BOC-4-fluoro-3-trifluoromethylaniline is a highly functionalized aromatic amine derivative, frequently employed as a critical intermediate in the synthesis of complex pharmaceutical agents and agrochemicals. Its physicochemical properties, particularly its solubility, are paramount to its effective use. Poor solubility can impede reaction kinetics, complicate purification processes, and critically, lead to low bioavailability in drug candidates, representing a significant risk for development failure.[1] This guide provides an in-depth analysis of the theoretical and practical aspects of determining the solubility of this compound. We will explore its predicted physicochemical profile, present validated, step-by-step protocols for both thermodynamic and kinetic solubility determination, and explain the causal reasoning behind these experimental designs. The objective is to equip researchers, chemists, and drug development professionals with the necessary framework to accurately characterize the solubility of this and similar complex intermediates, ensuring robust and reproducible outcomes in process development and formulation.

Introduction: The Critical Role of Solubility

The journey of a new chemical entity (NCE) from a laboratory curiosity to a viable drug product is fraught with challenges, with poor aqueous solubility being a primary cause of attrition.[2] Any drug intended for oral administration must first dissolve in the gastrointestinal fluids to be absorbed into systemic circulation.[2][3] Therefore, an early and accurate understanding of a compound's solubility is not an academic exercise but a fundamental pillar of risk mitigation in drug discovery.[4]

For a key building block like this compound, solubility data is crucial across two major domains:

-

Process Chemistry: In synthesis and purification, solvent selection is dictated by the solubility of reactants, intermediates, and the final product. Optimizing solubility ensures efficient reaction rates, prevents precipitation during processing, and is critical for developing effective crystallization and purification protocols.

-

Medicinal Chemistry & Preformulation: As a precursor to an active pharmaceutical ingredient (API), its structural motifs contribute to the final API's properties. Understanding its solubility helps predict the behavior of the final molecule and informs the design of appropriate formulation strategies to enhance bioavailability.[5]

This guide addresses the lack of specific public data for this compound by providing the methodologies required to generate this critical information in a reliable and scientifically rigorous manner.

Physicochemical Profile and Solubility Prediction

To understand the solubility of the N-BOC protected compound, we must first analyze its parent structure, 4-fluoro-3-(trifluoromethyl)aniline, and then extrapolate the influence of the tert-butoxycarbonyl (BOC) protecting group.

Profile of the Parent Aniline

The parent compound, 4-fluoro-3-(trifluoromethyl)aniline, is a liquid at room temperature with the following reported properties:

| Property | Value | Source |

| Molecular Formula | C₇H₅F₄N | [6] |

| Molecular Weight | 179.11 g/mol | |

| Boiling Point | 207-208 °C | [] |

| Density | 1.393 g/mL at 25 °C | |

| Predicted pKa | 3.43 ± 0.10 | [8] |

| Qualitative Solubility | Slightly soluble in Chloroform and Methanol | [8] |

The presence of the amine (-NH₂) group allows for hydrogen bond donation and acceptance, while the fluorine and trifluoromethyl groups add significant polarity and electronegativity.

The Impact of the N-BOC Group

The introduction of the BOC group fundamentally alters the molecule's properties:

-

Increased Molecular Weight & Size: The addition of C₅H₉O₂ increases the molecular weight by 100.12 g/mol , resulting in a larger, more sterically hindered molecule.

-

Increased Lipophilicity: The bulky, non-polar tert-butyl group significantly increases the compound's lipophilicity (fat-solubility) and reduces its overall polarity.

-

Elimination of Hydrogen Bond Donation: The BOC group replaces one of the N-H protons of the parent aniline, removing its ability to act as a hydrogen bond donor, thereby reducing its affinity for polar protic solvents like water or methanol.

Predicted Qualitative Solubility of this compound

Based on these structural changes, we can predict a shift in solubility behavior. The following table provides an expected qualitative solubility profile, which must be confirmed experimentally.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Very Low | The loss of H-bond donation and increased lipophilicity drastically reduce affinity for these solvents. |

| Polar Aprotic | Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO) | Moderate to High | Good dipole-dipole interactions can be expected, making these effective solvents. DMSO is often an excellent solvent for initial stock solutions. |

| Non-Polar | Hexane, Toluene, Dichloromethane (DCM) | Moderate to High | The increased lipophilicity from the BOC group enhances solubility in non-polar environments. DCM is often a very good solvent. |

Core Methodologies for Solubility Determination

Two distinct types of solubility are measured in pharmaceutical sciences: thermodynamic and kinetic.[9] It is crucial to understand the difference, as they provide different information for different stages of development.

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature when the system has reached equilibrium.[10] It is the "gold standard" and is critical for preformulation and biopharmaceutical classification.

-

Kinetic Solubility: This is an apparent solubility measured under non-equilibrium conditions. It is typically determined by adding a concentrated DMSO stock of the compound to an aqueous buffer and observing precipitation.[11] This method is high-throughput and useful for early discovery screening, but it often overestimates the true solubility due to the formation of supersaturated solutions.[9][12]

Protocol 1: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

This protocol determines the true equilibrium solubility and is the most rigorous method.[13]

Principle: An excess amount of the solid compound is agitated in the solvent of interest for a prolonged period to ensure a saturated solution reaches equilibrium. The resulting slurry is filtered to remove undissolved solid, and the concentration of the dissolved compound in the filtrate is quantified.

Step-by-Step Methodology:

-

Preparation: Add an excess of solid this compound to a series of glass vials (e.g., 2-5 mg per vial). The exact amount should be enough to ensure solid material remains at the end of the experiment.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of each test solvent (e.g., water, pH 7.4 phosphate-buffered saline, ethanol, acetonitrile) to the respective vials.

-

Equilibration: Seal the vials tightly. Place them on an orbital shaker or rotator at a constant, controlled temperature (e.g., 25 °C or 37 °C) for 24 to 48 hours.[11] A 24-hour period is often sufficient, but longer times may be needed for highly crystalline materials.[13]

-

Phase Separation: After equilibration, allow the vials to stand for a short period to let heavy solids settle. Carefully withdraw the supernatant using a syringe and filter it through a 0.45 µm PVDF or PTFE syringe filter to remove all undissolved particles. This step is critical to avoid artificially high readings.

-

Quantification:

-

Prepare a set of calibration standards of the compound in a suitable solvent (e.g., acetonitrile).

-

Dilute the filtrate with the same solvent used for the standards.

-

Analyze the standards and the diluted filtrate sample using a validated analytical method, typically HPLC-UV.[10][14]

-

Construct a calibration curve (Peak Area vs. Concentration) from the standards.

-

Use the peak area of the filtrate sample to calculate its concentration from the calibration curve, correcting for the dilution factor. The result is the thermodynamic solubility in units like µg/mL or µM.

-

Self-Validation: The trustworthiness of this protocol is ensured by visually confirming the presence of excess solid in the vials just before filtration. This confirms that the solution was indeed saturated.

Protocol 2: Kinetic Solubility Assay (DMSO Precipitation Method)

This high-throughput method is ideal for screening large numbers of compounds in early discovery phases.[15]

Principle: The compound is first dissolved in DMSO at a high concentration. Small aliquots of this stock solution are then added to an aqueous buffer. The concentration at which precipitation occurs is determined, often by measuring light scattering (nephelometry) or turbidity.[4][15]

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 or 20 mM).

-

Assay Plate Setup: Using a 96-well microplate, dispense the aqueous buffer (e.g., pH 7.4 PBS) into the wells.

-

Serial Dilution: Add a small volume of the DMSO stock solution to the first row of the plate to achieve the highest desired concentration (e.g., 100 µM). The final DMSO concentration should be kept low and consistent across all wells (typically ≤1-2%) to minimize co-solvent effects.

-

Incubation: Mix the plate gently and incubate at a controlled temperature (e.g., 25 °C) for a shorter period, typically 1 to 2 hours.[11]

-

Readout: Measure the turbidity or light scattering of each well using a plate-based nephelometer or a UV-Vis spectrophotometer.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity or light scattering is observed compared to the buffer-only controls.

Conclusion and Recommendations

Key Recommendations:

-

Start with Predictions: Use the principles outlined in Section 2 to guide the initial selection of solvents for process chemistry.

-

Use the Right Tool for the Job: Employ the high-throughput kinetic assay for initial screening of reaction conditions or early-stage derivatives. For preformulation, process validation, or when accurate biopharmaceutical data is needed, the thermodynamic shake-flask method is mandatory.

-

Control Your Variables: For all solubility measurements, meticulously control temperature, pH, and equilibration time, as these factors significantly influence the results.[1]

-

Document Everything: Maintain detailed records of the experimental conditions, analytical methods, and results to ensure data integrity and reproducibility.

By following these guidelines, researchers can demystify the solubility of this complex intermediate, enabling more efficient process development, informed decision-making, and ultimately, a higher probability of success for the advanced drug candidates derived from it.

References

- BenchChem. (n.d.). A Comprehensive Technical Guide to the Solubility of 3-Chloro-4-fluoroaniline in Organic Solvents.

- Alsenz, J., & Kansy, M. (2007). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 31, 546-567.

-

PubChem. (n.d.). 4-Fluoro-3-(trifluoromethyl)aniline. Retrieved from [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Retrieved from [Link]

-

On-chip Biotechnologies. (2022). Compound solubility measurements for early drug discovery. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

-

IntechOpen. (2020). The Importance of Solubility for New Drug Molecules. Retrieved from [Link]

-

GalChimia. (n.d.). DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. Retrieved from [Link]

-

SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

University of Babylon. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Bentham Science. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

Sources

- 1. ucd.ie [ucd.ie]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. bmglabtech.com [bmglabtech.com]

- 5. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 6. 4-Fluoro-3-(trifluoromethyl)aniline | C7H5F4N | CID 75377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Fluoro-3-(trifluoromethyl)aniline CAS#: 2357-47-3 [m.chemicalbook.com]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. evotec.com [evotec.com]

- 11. enamine.net [enamine.net]

- 12. ovid.com [ovid.com]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. solubility experimental methods.pptx [slideshare.net]

- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

An In-Depth Technical Guide to the Spectroscopic Data of N-BOC-4-fluoro-3-trifluoromethylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-BOC-4-fluoro-3-trifluoromethylaniline in Modern Drug Discovery

This compound, a specialized aniline derivative, serves as a critical building block in the synthesis of complex pharmaceutical agents and agrochemicals. The strategic incorporation of fluorine and a trifluoromethyl group imparts unique physicochemical properties to parent molecules, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. The tert-butyloxycarbonyl (BOC) protecting group on the aniline nitrogen allows for controlled, regioselective reactions at other positions of the molecule.

A thorough understanding of the spectroscopic characteristics of this compound is paramount for unambiguous identification, purity assessment, and quality control during the drug development process. This in-depth technical guide provides a comprehensive analysis of its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, supported by detailed experimental protocols and theoretical explanations of the observed spectral features.

Predicted Spectroscopic Data

Predicted ¹H NMR Spectrum

The introduction of the electron-withdrawing BOC group is expected to induce a downfield shift in the aromatic protons compared to the parent aniline. The protons of the BOC group itself will present as a characteristic singlet in the upfield region.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-2 | ~7.8 - 8.0 | d | J(H-F) ≈ 6-8 |

| H-5 | ~7.4 - 7.6 | m | |

| H-6 | ~7.2 - 7.4 | t | J(H-H) ≈ 8-9, J(H-F) ≈ 8-9 |

| NH | ~6.5 - 7.0 | br s | |

| -C(CH₃)₃ | ~1.52 | s |

Causality of Predicted Shifts: The deshielding of the aromatic protons is a direct consequence of the reduced electron-donating ability of the nitrogen atom upon acylation with the BOC group. The fluorine and trifluoromethyl groups further influence the electronic environment, leading to the predicted multiplicities and coupling constants.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to show distinct signals for each carbon atom in the molecule. The carbonyl and quaternary carbons of the BOC group will have characteristic chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Coupling |

| C=O | ~152.8 | |

| C-4 (C-F) | ~155-158 | d, ¹J(C-F) ≈ 240-250 Hz |

| C-1 (C-N) | ~138-140 | |

| C-3 (C-CF₃) | ~128-130 | q, ²J(C-F) ≈ 30-35 Hz |

| C-5 | ~125-127 | |

| C-2 | ~120-122 | d, ²J(C-F) ≈ 20-25 Hz |

| C-6 | ~115-117 | d, ³J(C-F) ≈ 5-8 Hz |

| CF₃ | ~123 | q, ¹J(C-F) ≈ 270-275 Hz |

| -C (CH₃)₃ | ~80.5 | |

| -C(CH₃ )₃ | ~28.3 |

Expert Interpretation: The large one-bond carbon-fluorine coupling constant (¹J(C-F)) for C-4 is a hallmark of directly fluorinated aromatic rings. Similarly, the quartet multiplicity of the CF₃ carbon and the C-3 carbon is due to coupling with the three fluorine atoms.

Predicted Mass Spectrum (Electrospray Ionization)

Electrospray ionization (ESI) is a soft ionization technique that is expected to yield the protonated molecular ion [M+H]⁺ as the base peak. The fragmentation pattern will be dominated by the loss of moieties from the BOC group.

Table 3: Predicted m/z Values for Major Ions in the ESI Mass Spectrum

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 280.08 | Protonated molecular ion |

| [M-C₄H₈+H]⁺ | 224.02 | Loss of isobutylene |

| [M-C₄H₉O₂+H]⁺ | 180.03 | Loss of the entire BOC group |

| [C₄H₉]⁺ | 57.07 | tert-butyl cation |

Fragmentation Pathway Insight: The primary fragmentation pathway for N-BOC protected compounds under ESI conditions involves the loss of isobutylene (56 Da) to form a carbamic acid intermediate, which can then readily decarboxylate (loss of CO₂, 44 Da).

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

This protocol describes the protection of the amino group of 4-fluoro-3-(trifluoromethyl)aniline using di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

4-fluoro-3-(trifluoromethyl)aniline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

Dissolve 4-fluoro-3-(trifluoromethyl)aniline (1.0 eq) in anhydrous THF or DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add triethylamine (1.2 eq) or DIPEA (1.2 eq) to the solution and stir for 5 minutes at room temperature.

-

Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the solution and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

NMR Spectroscopic Analysis

Instrumentation and Parameters:

-

Spectrometer: 400 MHz or 500 MHz NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Internal Standard: Tetramethylsilane (TMS).

-

¹H NMR Parameters:

-

Pulse sequence: Standard zg30 or similar.

-

Acquisition time: 2-4 seconds.

-

Relaxation delay (d1): 1-5 seconds.

-

Number of scans: 8-16.

-

-

¹³C NMR Parameters:

-

Pulse sequence: Proton-decoupled (e.g., zgpg30).

-

Acquisition time: 1-2 seconds.

-

Relaxation delay (d1): 2-5 seconds.

-

Number of scans: 1024 or more, depending on sample concentration.

-

Mass Spectrometric Analysis

Instrumentation and Parameters:

-

Mass Spectrometer: Quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Solvent: Acetonitrile or methanol with 0.1% formic acid.

-

Sample Introduction: Direct infusion or via liquid chromatography (LC).

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 100-150 °C.

-

Desolvation Gas Flow: Adjusted to optimize signal.

Visualization of Key Structural and Spectroscopic Relationships

Caption: Molecular structure of this compound with key ¹H and ¹³C NMR correlations.

Conclusion

This technical guide provides a detailed overview of the expected spectroscopic data for this compound, a compound of significant interest in medicinal chemistry and drug development. By synthesizing information from analogous structures and established spectroscopic principles, this document serves as a valuable resource for the identification, characterization, and quality control of this important synthetic intermediate. The provided experimental protocols offer a reliable framework for its preparation and analysis, ensuring scientific integrity and reproducibility in research and development settings.

References

- Sigma-Aldrich. tert-Butyl (4-chlorophenyl)

- Royal Society of Chemistry.

- Hong, S., et al. A mild and efficient method for the synthesis of N-Boc protected amines.

- Behnam, M. A., et al. A practical synthesis of N-Boc-4-(bromomethyl)aniline.

-

PubChem. 4-Fluoro-3-(trifluoromethyl)aniline. National Center for Biotechnology Information. [Link]

Sources

An In-Depth Technical Guide to the NMR Spectra of N-BOC-4-fluoro-3-trifluoromethylaniline

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of N-BOC-4-fluoro-3-trifluoromethylaniline, a compound of significant interest in medicinal chemistry and drug development. Understanding the detailed spectral characteristics of this molecule is paramount for its unambiguous identification, purity assessment, and the study of its chemical environment. This document moves beyond a simple recitation of data, offering insights into the causal relationships between the molecular structure and the resulting NMR signals, thereby providing a self-validating framework for spectral interpretation.

Molecular Structure and its Influence on NMR Spectra

This compound, systematically named tert-butyl N-[4-fluoro-3-(trifluoromethyl)phenyl]carbamate, possesses a unique substitution pattern on its aromatic ring which gives rise to a complex and informative set of NMR spectra. The presence of a fluorine atom, a trifluoromethyl group, and a bulky N-BOC protecting group dictates the electronic environment of each nucleus, resulting in characteristic chemical shifts and coupling patterns.

Figure 1: Molecular structure of this compound with atom numbering for NMR assignment.

Experimental Protocol for NMR Sample Preparation

To ensure high-quality, reproducible NMR data, a standardized sample preparation protocol is essential.

Step-by-Step Methodology:

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound, as it readily dissolves the compound and its residual peak (δ ≈ 7.26 ppm for ¹H NMR and δ ≈ 77.16 ppm for ¹³C NMR) provides a convenient internal reference.

-

Sample Concentration: Weigh approximately 10-20 mg of the compound and dissolve it in 0.6-0.7 mL of CDCl₃ in a clean, dry NMR tube. This concentration is generally sufficient for obtaining good signal-to-noise ratios in a reasonable acquisition time.

-

Internal Standard: Tetramethylsilane (TMS) can be added as an internal standard (0 ppm for both ¹H and ¹³C NMR), although referencing to the residual solvent peak is often adequate.

-

Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing or inversion of the NMR tube.

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer with a minimum field strength of 400 MHz for ¹H to ensure adequate signal dispersion.

Detailed Spectral Analysis

The following sections provide a detailed interpretation of the ¹H, ¹³C, and ¹⁹F NMR spectra based on established principles of chemical shifts, spin-spin coupling, and electronic effects of the substituents.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound is characterized by signals from the aromatic protons, the N-H proton of the carbamate, and the tert-butyl group.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-2 | ~ 7.8 - 8.0 | Doublet of doublets (dd) or Multiplet | ³J(H-H), ⁴J(H-F) |

| H-5 | ~ 7.4 - 7.6 | Doublet of doublets (dd) or Multiplet | ³J(H-H), ⁴J(H-F) |

| H-6 | ~ 7.1 - 7.3 | Triplet or Doublet of doublets (t or dd) | ³J(H-H), ³J(H-F) |

| N-H | ~ 6.5 - 7.5 (broad) | Singlet (broad) | - |

| -C(CH₃)₃ | ~ 1.5 | Singlet | - |

Rationale behind the assignments:

-

Aromatic Protons (H-2, H-5, H-6): The electron-withdrawing trifluoromethyl and fluoro groups significantly deshield the aromatic protons, causing them to resonate downfield.

-

H-2: This proton is ortho to the electron-withdrawing CF₃ group and meta to the N-BOC group, leading to a downfield shift. It will exhibit coupling to H-6 (³J(H-H)) and potentially a smaller coupling to the fluorine at C-4 (⁴J(H-F)).

-

H-5: Positioned between the fluoro and N-BOC groups, its chemical shift is influenced by both. It will show coupling to H-6 (³J(H-H)) and the fluorine at C-4 (³J(H-F)).

-

H-6: This proton is ortho to the N-BOC group and will be the most upfield of the aromatic protons. It will be split by H-2 and H-5, and will also show coupling to the fluorine at C-4.

-

-

N-H Proton: The carbamate N-H proton typically appears as a broad singlet. Its chemical shift can be variable and is dependent on concentration and solvent.

-

tert-Butyl Protons: The nine equivalent protons of the tert-butyl group give rise to a sharp singlet at approximately 1.5 ppm, a characteristic signal for the BOC protecting group.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The presence of fluorine atoms leads to C-F coupling, which can be observed as splitting of the carbon signals.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constants (J, Hz) |

| C=O (BOC) | ~ 152 | Singlet | - |

| C-4 (C-F) | ~ 155 - 160 | Doublet | ¹J(C-F) ≈ 240-250 |

| C-1 (C-N) | ~ 135 - 140 | Doublet | ³J(C-F) ≈ 5-10 |

| C-3 (C-CF₃) | ~ 125 - 130 | Quartet | ²J(C-F) ≈ 30-40 |

| CF₃ | ~ 123 | Quartet | ¹J(C-F) ≈ 270 |

| Aromatic CH | ~ 115 - 130 | Doublets or other multiplets | xJ(C-F) |

| C(CH₃)₃ (BOC) | ~ 81 | Singlet | - |

| C(CH₃)₃ (BOC) | ~ 28 | Singlet | - |

Causality of Chemical Shifts and Couplings:

-

Carbonyl Carbon (C=O): The carbamate carbonyl carbon appears in the typical downfield region for such functionalities.

-

C-4 (C-F): The carbon directly attached to the fluorine atom exhibits a large one-bond coupling constant (¹J(C-F)). The strong electronegativity of fluorine also causes a significant downfield shift.

-

C-3 (C-CF₃): This carbon is coupled to the three fluorine atoms of the trifluoromethyl group, resulting in a quartet.

-

Trifluoromethyl Carbon (CF₃): The carbon of the CF₃ group itself shows a very large one-bond C-F coupling, appearing as a quartet.

-

BOC Carbons: The quaternary carbon and the methyl carbons of the tert-butyl group appear at their characteristic chemical shifts.

¹⁹F NMR Spectrum Analysis

The ¹⁹F NMR spectrum is particularly informative for this molecule, with two distinct fluorine environments.

| Fluorine Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Ar-F (at C-4) | ~ -110 to -120 | Multiplet | ³J(F-H), ⁴J(F-H), ⁴J(F-F) |

| -CF₃ (at C-3) | ~ -63 | Doublet or quartet | ⁴J(F-F), ⁵J(F-H) |

Interpretation of ¹⁹F NMR Signals:

-

Aromatic Fluorine (Ar-F): The chemical shift of the fluorine atom on the aromatic ring is influenced by the electronic effects of the other substituents. It will exhibit coupling to the ortho and meta protons (H-5 and H-2/H-6 respectively) and a four-bond coupling to the fluorine atoms of the trifluoromethyl group (⁴J(F-F)).

-

Trifluoromethyl Fluorines (-CF₃): The three equivalent fluorine atoms of the trifluoromethyl group will appear as a single resonance. This signal will be split by the aromatic fluorine (⁴J(F-F)) and may also show smaller long-range couplings to the aromatic protons.

Impurity Profiling and Method Validation

The detailed spectral analysis provided in this guide serves as a robust reference for assessing the purity of this compound. Common impurities may arise from the starting materials or by-products of the synthesis. For example, the presence of the parent aniline (4-fluoro-3-(trifluoromethyl)aniline) would be indicated by the absence of the characteristic BOC group signals in the ¹H and ¹³C NMR spectra and a shift in the aromatic proton signals. The integration of the signals in the ¹H NMR spectrum provides a quantitative measure of the relative amounts of the main compound and any proton-containing impurities.

Conclusion

This in-depth technical guide has detailed the expected ¹H, ¹³C, and ¹⁹F NMR spectra of this compound. By understanding the underlying principles of chemical shifts and coupling constants in relation to the molecular structure, researchers can confidently identify this compound, assess its purity, and utilize this spectral knowledge in further synthetic transformations and drug development endeavors. The provided analysis serves as a self-validating system, where the consistency across all three NMR spectra confirms the structural assignment.

References

While specific experimental data for this compound is not widely available in public spectral databases, the interpretations provided are based on established principles and data from analogous compounds. For general reference on NMR spectroscopy of fluorinated compounds and protecting groups, the following resources are recommended:

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

commercial availability of N-BOC-4-fluoro-3-trifluoromethylaniline

An In-depth Technical Guide to the Sourcing and Application of N-BOC-4-fluoro-3-trifluoromethylaniline

Executive Summary

This technical guide addresses the commercial availability, quality assessment, and practical application of this compound, a key building block for researchers in medicinal chemistry and drug development. A primary finding of our market analysis is that while the direct N-BOC protected compound is not commonly listed as a stock item, its parent amine, 4-fluoro-3-(trifluoromethyl)aniline, is readily available from numerous commercial suppliers.

Consequently, this guide provides a dual focus: first, on the procurement and quality validation of the commercially available parent aniline, and second, on a detailed, field-proven protocol for its efficient N-protection with Di-tert-butyl dicarbonate (Boc₂O). This approach empowers researchers with a reliable and cost-effective pathway to obtain the target compound for their synthetic needs. We will delve into the strategic importance of the fluoro- and trifluoromethyl- substituents in drug design, provide step-by-step analytical procedures for purity verification, and conclude with safety protocols and a comprehensive list of references.

Physicochemical Profile and Identification

Accurate identification is the cornerstone of any chemical sourcing and application workflow. The key identifiers and properties for the parent amine, 4-fluoro-3-(trifluoromethyl)aniline, are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 2357-47-3 | [][2] |

| Molecular Formula | C₇H₅F₄N | [][2] |

| Molecular Weight | 179.11 g/mol | [][2] |

| IUPAC Name | 4-fluoro-3-(trifluoromethyl)aniline | [2] |

| Synonyms | 5-Amino-2-fluorobenzotrifluoride, α,α,α,4-Tetrafluoro-m-toluidine | [2] |

| Appearance | Clear yellow to brown-red liquid | [] |

| Boiling Point | 207-208 °C | [] |

| Density | 1.393 g/mL at 25 °C | [] |

| Refractive Index (n20/D) | 1.466 |

Commercial Availability of 4-fluoro-3-(trifluoromethyl)aniline

The parent amine is widely available from a range of chemical suppliers, catering to both research and bulk quantity needs. When procuring this starting material, it is critical to request and scrutinize the Certificate of Analysis (CoA) to ensure the purity meets the requirements of the subsequent BOC-protection step.

| Supplier | Typical Purity | Notes |

| Sigma-Aldrich | ≥99% | A well-documented source providing comprehensive safety and property data. |

| BOC Sciences | ≥98% | Offers the compound as a clear yellow to brown-red liquid.[] |

| BLD Pharm | Custom | Lists the product and provides inquiry options for various quantities and purity grades.[3] |

| Thermo Scientific | ≥96-97% | Provides various grades, including for research and development purposes.[4] |

Synthetic Protocol: N-BOC Protection of 4-fluoro-3-(trifluoromethyl)aniline

Given the limited direct commercial availability of the N-BOC protected version, a reliable in-house synthesis is the most practical approach. The following protocol is a standard, robust method for the BOC protection of anilines. The causality for reagent choice is clear: Di-tert-butyl dicarbonate (Boc₂O) is a highly effective and mild reagent for this transformation, and a base like triethylamine (TEA) or an aqueous bicarbonate solution is used to neutralize the acidic byproduct, ensuring the reaction proceeds to completion.

Experimental Protocol

Reagents & Equipment:

-

4-fluoro-3-(trifluoromethyl)aniline

-

Di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents)

-

Tetrahydrofuran (THF) or Dichloromethane (DCM) as solvent

-

Triethylamine (TEA, 1.2 equivalents) or saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Standard laboratory glassware, magnetic stirrer, and rotary evaporator

-

Silica gel for column chromatography (if required)

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-fluoro-3-(trifluoromethyl)aniline (1.0 equivalent) in THF or DCM (approx. 0.2-0.5 M concentration).

-

Addition of Base: Add triethylamine (1.2 equivalents) to the solution. Alternatively, a biphasic system with saturated aqueous NaHCO₃ can be used.

-

Addition of Boc₂O: To the stirring solution, add Di-tert-butyl dicarbonate (1.1 equivalents) portion-wise or as a solution in the reaction solvent. An exotherm may be observed.

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The reaction is typically complete within 2-4 hours. Monitor progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aniline is fully consumed.

-

Work-up:

-

If using TEA, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a water-immiscible solvent like ethyl acetate.

-

Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

If using a biphasic system, separate the layers and extract the aqueous layer with the organic solvent. Combine the organic layers and wash with brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude this compound.

-

Purification: The crude product is often of high purity. If necessary, further purification can be achieved by recrystallization or flash column chromatography on silica gel.

}

Workflow for N-BOC protection of 4-fluoro-3-(trifluoromethyl)aniline.

Quality Control and Purity Assessment

Verifying the purity of the starting aniline and the final N-BOC protected product is critical for reproducibility in drug development. Several analytical techniques are suitable for this purpose.[5]

-

High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity assessment, capable of detecting non-volatile impurities. A purity of ≥99.5% is often required for pharmaceutical development.[5]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities and confirming the mass of the desired compound.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides unambiguous structural confirmation and can be used to assess purity by comparing the integrals of product signals against those of known impurities or a quantitative internal standard.[5]

General Protocol: Purity Assessment by ¹H NMR

This protocol provides a reliable method to confirm the structure of the product and identify any significant impurities.

-

Sample Preparation: Accurately weigh and dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Analysis: Acquire a ¹H NMR spectrum. The successful formation of this compound will be confirmed by:

-

The appearance of a large singlet around 1.5 ppm corresponding to the nine protons of the tert-butyl group.

-

A downfield shift of the aromatic protons compared to the parent aniline.

-

The disappearance of the broad N-H₂ signal from the starting material and the appearance of a new, sharp N-H singlet.

-

-

Purity Estimation: Compare the integration of the characteristic product peaks to any unexpected signals. The presence of residual starting material or other impurities can be quantified if their structures are known.

}

General workflow for analytical quality control.

Applications in Drug Discovery

The strategic incorporation of fluorine and trifluoromethyl (CF₃) groups is a cornerstone of modern medicinal chemistry. These modifications can profoundly enhance a drug candidate's properties.[6]

-

Metabolic Stability: The CF₃ group can block sites of metabolism (metabolic soft spots), increasing the drug's half-life.[6][7]

-

Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with target proteins, improving potency.[7]

-

Lipophilicity & Permeability: Fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes, including the blood-brain barrier.[6]

-

pKa Modulation: The electron-withdrawing nature of these groups can alter the basicity of the nearby aniline, affecting the molecule's charge state at physiological pH and thus its solubility and target engagement.[6]

This building block is valuable for synthesizing a wide range of biologically active molecules, including kinase inhibitors, receptor modulators, and other therapeutic agents. For instance, derivatives of 4-fluoro-3-(trifluoromethyl)phenyl moieties have been explored in the development of anti-cancer agents and PET imaging probes.[]

Safety, Handling, and Storage

Hazard Profile: 4-fluoro-3-(trifluoromethyl)aniline is classified as hazardous.[2] It is harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation and may cause respiratory irritation.[2]

-

GHS Hazard Codes: H302, H312, H315, H319, H332, H335[2]

Handling:

-

Use in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, chemical-resistant gloves, and a lab coat.

-

Avoid breathing vapors or dust.[8]

-

Wash hands thoroughly after handling.[8]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[9]

-

Recommended storage temperature is often 2-8°C.

-

Keep away from incompatible materials and sources of ignition.[10]

References

- Preparation of trifluoromethylanilines.

- Preparation of trifluoromethylanilines.

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

PROCESS FOR THE SYNTHESIS OF N-(4-CYANO-3-TRIFLUOROMETHYLPHENYL)-3-(4-FLUOROPHENYLSULFONYL)-2-HYDROXY-2-METHYLPROPIONAMIDE. WIPO Patentscope. [Link]

-

Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PMC. [Link]

-

4-Fluoro-3-(trifluoromethyl)aniline | C7H5F4N | CID 75377. PubChem. [Link]

-

Safety Data Sheet. Angene Chemical. [Link]

-

Tactical Applications of Fluorine in Drug Design and Development. ResearchGate. [Link]

-

Safety Data Sheet: 3-Chloro-4-fluoroaniline. Carl ROTH. [Link]

Sources

- 2. 4-Fluoro-3-(trifluoromethyl)aniline | C7H5F4N | CID 75377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2357-47-3|4-Fluoro-3-(trifluoromethyl)aniline|BLD Pharm [bldpharm.com]

- 4. B24411.06 [thermofisher.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. img01.pharmablock.com [img01.pharmablock.com]

- 8. angenechemical.com [angenechemical.com]

- 9. downloads.ossila.com [downloads.ossila.com]

- 10. fishersci.com [fishersci.com]

role of BOC protecting group in aniline synthesis

An In-depth Technical Guide to the Role of the BOC Protecting Group in Aniline Synthesis

Abstract

The tert-butyloxycarbonyl (Boc) group is an indispensable tool in modern organic synthesis, particularly for the temporary protection of the amino functionality in anilines. Its widespread adoption in pharmaceutical and materials science research stems from a unique combination of stability, ease of installation, and mild, selective removal. This guide provides a comprehensive overview of the strategic application of the Boc protecting group in synthetic routes involving anilines. We will delve into the mechanistic underpinnings of its protective action, detail field-proven protocols for its installation and cleavage, and explore the causality behind experimental choices that ensure high-yield, chemoselective transformations.

The Strategic Imperative for Aniline Protection

Anilines, characterized by an amino group directly attached to an aromatic ring, are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. However, the very reactivity that makes them valuable synthons—the nucleophilicity and basicity of the nitrogen lone pair—often presents a significant challenge. Unprotected anilines are prone to a variety of undesirable side reactions, including:

-

Over-alkylation/acylation: The nitrogen can react multiple times with electrophiles.

-